(Rac)-DPPC-d6: A Technical Guide for Researchers and Drug Development Professionals
(Rac)-DPPC-d6: A Technical Guide for Researchers and Drug Development Professionals
(Rac)-1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6 ((Rac)-DPPC-d6) is a deuterated synthetic phospholipid that serves as a valuable tool in a wide range of research and pharmaceutical applications. Its unique isotopic labeling makes it particularly useful for biophysical studies of lipid membranes and as an internal standard in mass spectrometry-based analyses. This technical guide provides an in-depth overview of the core chemical properties, experimental applications, and relevant biological interactions of (Rac)-DPPC-d6.
Core Chemical Properties
(Rac)-DPPC-d6 is a deuterated analog of the naturally occurring phospholipid DPPC. The "d6" designation indicates that six deuterium (B1214612) atoms have been incorporated into the molecule, typically on the acyl chains. This isotopic substitution has a minimal impact on the compound's chemical behavior but provides a distinct mass signature and unique properties for nuclear magnetic resonance (NMR) spectroscopy.
| Property | Value |
| Molecular Formula | C₄₀H₇₄D₆NO₈P |
| Molecular Weight | 740.08 g/mol [1] |
| Physical State | Solid (white to off-white powder) |
| Solubility | Insoluble in water and DMSO. Soluble in organic solvents such as chloroform (B151607) and ethanol.[2] |
Applications in Research and Drug Development
The primary applications of (Rac)-DPPC-d6 stem from its identity as a deuterated lipid, making it an invaluable tool in the formulation of lipid-based drug delivery systems and in the study of biological membranes.
Liposome Formulation
(Rac)-DPPC-d6 is frequently used in the preparation of liposomes, which are microscopic vesicles composed of a lipid bilayer. These structures can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to specific targets within the body. The deuteration of DPPC allows for precise tracking and quantification of the lipid component in complex biological matrices using mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (²H) NMR spectroscopy is a powerful technique for investigating the structure and dynamics of lipid bilayers. By selectively replacing protons with deuterons, researchers can probe the orientation and mobility of specific segments of the lipid molecule. (Rac)-DPPC-d6, with its deuterated acyl chains, provides detailed information on the order and fluidity of the membrane core, which are critical parameters influencing membrane protein function and permeability.[2]
Internal Standard
In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), isotopically labeled compounds are often used as internal standards. Due to its chemical similarity to endogenous lipids and its distinct mass, (Rac)-DPPC-d6 is an ideal internal standard for the accurate quantification of phospholipids (B1166683) in biological samples.
Experimental Protocols
Preparation of (Rac)-DPPC-d6 Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing multilamellar vesicles (MLVs) from (Rac)-DPPC-d6, which can be further processed to form unilamellar vesicles.
Materials:
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(Rac)-DPPC-d6
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Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
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Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
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Round-bottom flask
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Rotary evaporator
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Water bath
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Vortex mixer
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Extruder (optional, for unilamellar vesicles)
Procedure:
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Lipid Dissolution: Dissolve the desired amount of (Rac)-DPPC-d6 in the organic solvent in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.
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Film Formation: Evaporate the organic solvent using a rotary evaporator. A thin, uniform lipid film will form on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be placed under high vacuum for at least one hour.
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Hydration: Add the aqueous buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature of DPPC (approximately 41°C) to facilitate hydration.[3]
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Vesicle Formation: Agitate the mixture by vortexing or gentle shaking until the lipid film is fully suspended in the buffer, forming a milky suspension of MLVs.
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Sizing (Optional): To obtain unilamellar vesicles with a defined size, the MLV suspension can be extruded through polycarbonate membranes with a specific pore size. This process should also be carried out at a temperature above the lipid's phase transition temperature.
Role in Modulating Macrophage Inflammatory Responses
Recent research has highlighted the immunomodulatory properties of DPPC, the non-deuterated counterpart of (Rac)-DPPC-d6. As a major component of pulmonary surfactant, DPPC can influence the function of alveolar macrophages, key immune cells in the lungs.
Studies have shown that DPPC can suppress the inflammatory response of macrophages to various stimuli. For instance, DPPC has been observed to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and reduce the oxidative burst in macrophages.[4] This anti-inflammatory effect is thought to be mediated, in part, through the modulation of cell membrane properties. The incorporation of DPPC into the macrophage cell membrane can alter its fluidity, which in turn can affect the function of membrane-bound receptors and signaling proteins.
One of the key signaling pathways implicated in the inflammatory response of macrophages is the Toll-like receptor 4 (TLR4) pathway. TLR4 recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and triggers a signaling cascade that leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB then moves into the nucleus and promotes the expression of genes encoding inflammatory mediators.
Evidence suggests that DPPC may interfere with this pathway. By altering the membrane environment, DPPC could potentially modulate the interaction of LPS with the TLR4 receptor complex, which includes the co-receptor CD14. This could lead to a dampening of the downstream signaling cascade and a reduction in NF-κB activation and subsequent inflammatory gene expression.[5][6]
References
- 1. ijpab.com [ijpab.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Macrophage modulation with dipeptidyl peptidase-4 inhibitors: A new frontier for treating diabetic cardiomyopathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
